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Compound of Interest |

4-Fluoro-3-

Compound Name: (isopropoxymethyl)phenylboronic
acid

CAS No.: 1704063-98-8

Cat. No.: B1406979

Get Quote

\ J

DISCLAIMER: The initial CAS number provided in the query, 1704063-98-8, corresponds to B-
[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid, a chemical intermediate. However,
the detailed request for a technical guide suitable for drug development professionals strongly
indicates that the compound of interest is Inavolisib (GDC-0077), a potent and selective PI3Ka
inhibitor with a different CAS number (2060571-02-8). This guide will focus on Inavolisib.

Introduction

Inavolisib, also known as GDC-0077, is a leading-edge, orally active, and highly selective small
molecule inhibitor of the a-isoform of phosphoinositide 3-kinase (P13Ka).[1] Dysregulation of
the PISBK/AKT/mTOR signaling pathway is a critical driver in the development and progression
of numerous solid tumors.[2][3][4] Activating mutations in the PIK3CA gene, which encodes the
p110a catalytic subunit of PI3K, are particularly prevalent in hormone receptor-positive (HR+)
breast cancer, occurring in approximately 40% of cases.[2][4] Inavolisib not only potently
inhibits the kinase activity of PI3Ka but also uniquely promotes the degradation of the mutant
pl10a protein, offering a promising therapeutic strategy for PIK3CA-mutated cancers.[2][5][6]
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This guide provides a comprehensive overview of the characterization data for Inavolisib,
tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Inavolisib is a solid powder that is soluble in DMSO.[7] Its key identifiers and properties are
summarized in the table below.

Property Value Source

(25)-2-[[2-[(4S)-4-
(difluoromethyl)-2-oxo-1,3-
oxazolidin-3-yl]-5,6-

IUPAC Name _ o [71[9]
dihydroimidazo[1,2-d][2]
[8]benzoxazepin-9-

yllamino]propanamide

Synonyms GDC-0077, RG6114, Itovebi [7119]
CAS Number 2060571-02-8 [71[9]
Molecular Formula C18H19F2N504 [71[9][10]
Molecular Weight 407.38 g/mol [71[10]
Appearance Solid powder [7]
Solubility Soluble in DMSO [7]

Mechanism of Action and Biological Activity

Inavolisib is a potent ATP-competitive inhibitor of PI3Ka with an IC50 of 0.038 nM.[2][3][4] It
exhibits remarkable selectivity, being over 300-fold more selective for PI3Ka than for other
class | PI3K isoforms (3, 8, and y) and over 2000-fold more selective against other PI3K family
members.[2][3][4] A key differentiator for Inavolisib is its ability to induce the selective,
proteasome-dependent degradation of mutant p110a protein.[1][2] This dual mechanism of
action—catalytic inhibition and protein degradation—leads to a more sustained suppression of
the PI3K pathway.
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The inhibition of PI3Ka by Inavolisib blocks the conversion of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][4] This, in turn,
prevents the activation of downstream signaling molecules such as AKT and PRAS40,
ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer
cells harboring PIK3CA mutations.[2][3]
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Inavolisib inhibits the PI3Ka signaling pathway.

Experimental Protocols
Western Blot Analysis for Pathway Modulation

This protocol describes the assessment of PI3K pathway inhibition by measuring the
phosphorylation of downstream targets.

1. Cell Culture and Treatment:

Culture PIK3CA-mutant breast cancer cell lines (e.g., T47D, MCF7) in appropriate media.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of Inavolisib or vehicle control (DMSO) for the desired
time points (e.g., 2, 24 hours).

N

. Protein Extraction:
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Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge lysates to pellet cell debris and collect the supernatant.

Determine protein concentration using a BCA assay.

. SDS-PAGE and Western Blotting:

Denature protein lysates and separate them on a polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against p-AKT, total AKT, p-PRAS40, and
total PRAS40 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.
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Workflow for Western Blot analysis.

Preclinical and Clinical Data

In vivo studies using patient-derived xenograft models of PIK3CA-mutant breast cancer have
demonstrated that oral administration of Inavolisib leads to tumor regression, apoptosis
induction, and a dose-dependent reduction in p-AKT, p-PRAS40, and p-S6RP.[2][3]
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Clinically, Inavolisib has been evaluated in combination with other therapies. The Phase llI
INAVO120 trial investigated Inavolisib in combination with palbociclib and fulvestrant for
patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or
metastatic breast cancer.[11][12] The trial demonstrated a significant improvement in
progression-free survival for the Inavolisib combination compared to placebo.[12] The
combination has shown a manageable safety profile, with adverse events such as
hyperglycemia, diarrhea, and stomatitis being the most common.[11] Based on these positive
results, the combination of inavolisib with palbociclib and fulvestrant has received FDA
approval.[13]

Structural Biology

The crystal structure of human PI3Ka in complex with Inavolisib has been solved, providing
detailed insights into the binding mode and the basis for its high selectivity.[14] This structural
information has been instrumental in the structure-based design and optimization of Inavolisib.

[6]

Conclusion

Inavolisib (GDC-0077) is a highly potent and selective PI3Ka inhibitor with a unique dual
mechanism of action that includes the degradation of mutant p110a. Its robust preclinical and
clinical data, particularly in PIK3CA-mutated breast cancer, underscore its potential as a
valuable therapeutic agent. The detailed characterization of its physicochemical properties,
biological activity, and clinical efficacy provides a solid foundation for its continued development
and application in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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